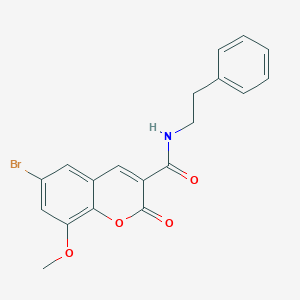![molecular formula C15H9Cl2NO5 B288736 4-[(2,5-Dichloroanilino)carbonyl]isophthalic acid](/img/structure/B288736.png)
4-[(2,5-Dichloroanilino)carbonyl]isophthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2,5-Dichloroanilino)carbonyl]isophthalic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DICA and is a derivative of isophthalic acid. DICA is a white crystalline powder that is soluble in water and organic solvents.
作用機序
The mechanism of action of DICA is not fully understood, but it is believed to interact with the cellular machinery of living organisms. DICA has been shown to bind to proteins and nucleic acids, which may affect their functions. DICA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DICA has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that DICA can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of enzymes involved in inflammation. DICA has also been shown to have antioxidant properties and can scavenge free radicals.
実験室実験の利点と制限
One advantage of using DICA in lab experiments is its high purity and stability. DICA is also readily available and relatively inexpensive. However, DICA has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of DICA. One area of research is the development of new synthetic methods for DICA and its derivatives. Another area of research is the investigation of DICA's potential as a therapeutic agent for cancer and other diseases. Additionally, the use of DICA in the development of new materials and sensors is an area of active research.
合成法
The synthesis of DICA involves the reaction of isophthalic acid with 2,5-dichloroaniline in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 2,5-dichloroaniline attacks the carbonyl group of isophthalic acid. The resulting product is then purified through a series of recrystallization steps.
科学的研究の応用
DICA has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions, as a catalyst for organic reactions, and as a building block for the synthesis of novel materials. DICA has also been studied for its potential use in biomedical applications, such as drug delivery and imaging.
特性
製品名 |
4-[(2,5-Dichloroanilino)carbonyl]isophthalic acid |
|---|---|
分子式 |
C15H9Cl2NO5 |
分子量 |
354.1 g/mol |
IUPAC名 |
4-[(2,5-dichlorophenyl)carbamoyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C15H9Cl2NO5/c16-8-2-4-11(17)12(6-8)18-13(19)9-3-1-7(14(20)21)5-10(9)15(22)23/h1-6H,(H,18,19)(H,20,21)(H,22,23) |
InChIキー |
WSFQPBPCRWZNRK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
正規SMILES |
C1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B288670.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B288671.png)

![1-Cinnamyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine](/img/structure/B288675.png)



![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B288685.png)
![Benzyl 4-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B288696.png)
![Benzyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B288697.png)
